



# **Application Notes and Protocols for Studying Glycolysis in Cancer Cells using MS6105**

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	MS6105	
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## Introduction

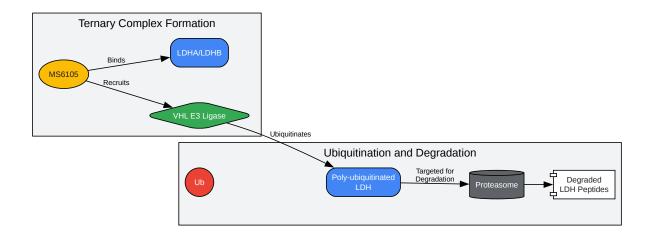
Cancer cells exhibit a profound metabolic reprogramming, characterized by a heightened reliance on glycolysis for energy production even in the presence of oxygen, a phenomenon known as the "Warburg effect".[1][2] This metabolic shift provides cancer cells with a growth advantage by supplying ATP and essential building blocks for rapid proliferation.[3] Lactate dehydrogenase (LDH), a key enzyme in glycolysis that catalyzes the interconversion of pyruvate and lactate, is frequently overexpressed in various cancers and is associated with aggressive tumors and poor prognosis.[4][5] Consequently, targeting LDH presents a promising therapeutic strategy for cancer treatment.[2][6]

MS6105 is a novel and potent proteolysis-targeting chimera (PROTAC) designed to specifically degrade both lactate dehydrogenase A (LDHA) and lactate dehydrogenase B (LDHB) subunits. [4][7] As a PROTAC, MS6105 functions by recruiting an E3 ubiquitin ligase to the LDH protein, leading to its ubiquitination and subsequent degradation by the proteasome.[4] This targeted degradation approach offers a distinct advantage over traditional small molecule inhibitors by eliminating the entire protein, potentially leading to a more sustained and profound biological effect.[4] These application notes provide a comprehensive guide for utilizing MS6105 to study the role of LDH and glycolysis in cancer cell biology.

## **Mechanism of Action of MS6105**



MS6105 is a heterobifunctional molecule comprising a ligand that binds to the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a ligand that binds to lactate dehydrogenase (LDH).[4] By simultaneously engaging both proteins, MS6105 forms a ternary complex, which facilitates the transfer of ubiquitin from the E3 ligase to LDH. Polyubiquitinated LDH is then recognized and degraded by the 26S proteasome, leading to a reduction in total LDH levels within the cell. This degradation of LDHA and LDHB disrupts the conversion of pyruvate to lactate, a critical step in aerobic glycolysis, thereby impacting the metabolic landscape of cancer cells.[4]



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Caption: Mechanism of action of MS6105 as an LDH PROTAC degrader.

# **Quantitative Data Summary**

The following tables summarize the reported in vitro activity of **MS6105** in pancreatic cancer cell lines.

Table 1: Degradation Potency of MS6105 in PANC-1 Cells[7]



Parameter	LDHA	LDHB
DC50 (nM)	38	74
Treatment Time	48 hours	48 hours

DC50: Concentration required to induce 50% degradation of the target protein.

Table 2: Growth Inhibition Potency of **MS6105** in Pancreatic Cancer Cell Lines[7]

Cell Line	GI50 (μM)
PANC-1	16.1
MiaPaca2	12.2
Treatment Time	48 hours

GI50: Concentration required to inhibit cell growth by 50%.

# **Experimental Protocols**

Herein, we provide detailed protocols for key experiments to assess the biological effects of **MS6105** on cancer cells.

## Assessment of LDH Degradation by Western Blotting

This protocol details the detection of LDHA and LDHB protein levels following **MS6105** treatment.

#### Materials:

- Cancer cell lines (e.g., PANC-1, MiaPaca2)
- Complete cell culture medium
- MS6105 (stock solution in DMSO)
- RIPA lysis buffer supplemented with protease and phosphatase inhibitors



- BCA Protein Assay Kit
- Laemmli sample buffer
- SDS-PAGE gels
- PVDF membranes
- Blocking buffer (5% non-fat dry milk or BSA in TBST)
- Primary antibodies: anti-LDHA, anti-LDHB, anti-Vinculin (or other loading control)
- HRP-conjugated secondary antibodies
- Enhanced chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

- Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat cells with various concentrations of MS6105 (e.g., 10 nM - 10 μM) or vehicle (DMSO) for the desired time (e.g., 24, 48, 72 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer. Scrape the cells and collect the lysate.
- Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
- Sample Preparation: Normalize protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
- SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel.
   After electrophoresis, transfer the proteins to a PVDF membrane.
- Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature.

  Incubate the membrane with primary antibodies against LDHA, LDHB, and a loading control



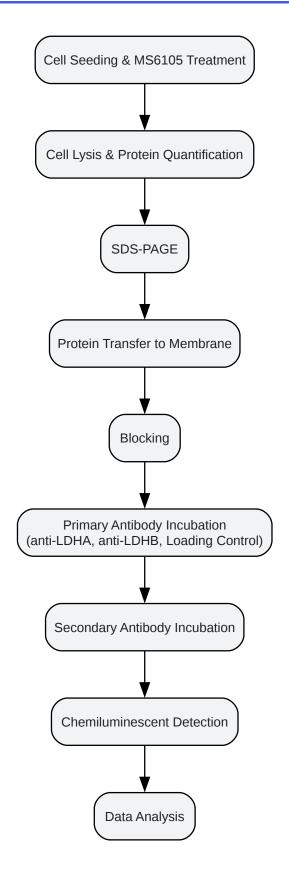




overnight at 4°C. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

- Detection: Wash the membrane again with TBST and add ECL substrate. Visualize the protein bands using a chemiluminescence imaging system.
- Analysis: Quantify the band intensities and normalize the levels of LDHA and LDHB to the loading control.





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**Caption:** Workflow for Western Blotting analysis of LDH degradation.



# Cell Proliferation Assay using Sulforhodamine B (SRB)

This protocol measures the effect of MS6105 on cancer cell proliferation.

#### Materials:

- Cancer cell lines
- Complete cell culture medium
- MS6105 (stock solution in DMSO)
- · 96-well plates
- Trichloroacetic acid (TCA), 10% (w/v)
- Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
- Acetic acid, 1% (v/v)
- Tris base solution, 10 mM
- · Microplate reader

- Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.
- Compound Treatment: Treat the cells with a serial dilution of MS6105 or vehicle control for 48-72 hours.
- Cell Fixation: Gently add cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
- Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
- SRB Staining: Add SRB solution to each well and incubate at room temperature for 30 minutes.



- Removal of Unbound Dye: Wash the plates four times with 1% acetic acid to remove unbound SRB. Allow the plates to air dry.
- Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
- Absorbance Measurement: Measure the absorbance at 515 nm using a microplate reader.
- Data Analysis: Calculate the percentage of cell growth inhibition relative to the vehicletreated control and determine the GI50 value.

# **Glucose Uptake Assay using 2-NBDG**

This protocol measures the effect of MS6105 on glucose uptake in cancer cells.

#### Materials:

- Cancer cell lines
- · Complete cell culture medium
- MS6105
- Glucose-free DMEM
- 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)
- PBS
- Flow cytometer

- Cell Treatment: Treat cells with MS6105 or vehicle for the desired time.
- Glucose Starvation: Wash the cells with PBS and incubate in glucose-free DMEM for 30-60 minutes.
- 2-NBDG Incubation: Add 2-NBDG to the medium at a final concentration of 50-100 μM and incubate for 30-60 minutes at 37°C.



- Stopping the Reaction: Wash the cells three times with ice-cold PBS to remove extracellular 2-NBDG.
- Cell Harvesting: Harvest the cells by trypsinization.
- Flow Cytometry: Resuspend the cells in ice-cold PBS and analyze the fluorescence intensity using a flow cytometer (FITC channel).
- Data Analysis: Quantify the mean fluorescence intensity to determine the relative glucose uptake.

# **Lactate Production Assay**

This protocol measures the effect of **MS6105** on lactate secretion into the cell culture medium.

#### Materials:

- Cancer cell lines
- · Complete cell culture medium
- MS6105
- Lactate Assay Kit (colorimetric or fluorometric)
- 96-well plates
- Microplate reader

- Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with MS6105 or vehicle for the desired duration.
- Sample Collection: Collect the cell culture supernatant at the end of the treatment period.
- Lactate Measurement: Perform the lactate assay on the collected supernatant according to the manufacturer's protocol. This typically involves adding a reaction mixture containing lactate oxidase and a probe to the samples.



- Absorbance/Fluorescence Measurement: Measure the absorbance or fluorescence using a microplate reader.
- Data Analysis: Calculate the lactate concentration in each sample using a standard curve.
   Normalize the lactate levels to the cell number or total protein content.

## **Extracellular Acidification Rate (ECAR) Measurement**

This protocol measures the rate of glycolysis by detecting the acidification of the extracellular medium using a Seahorse XF Analyzer.

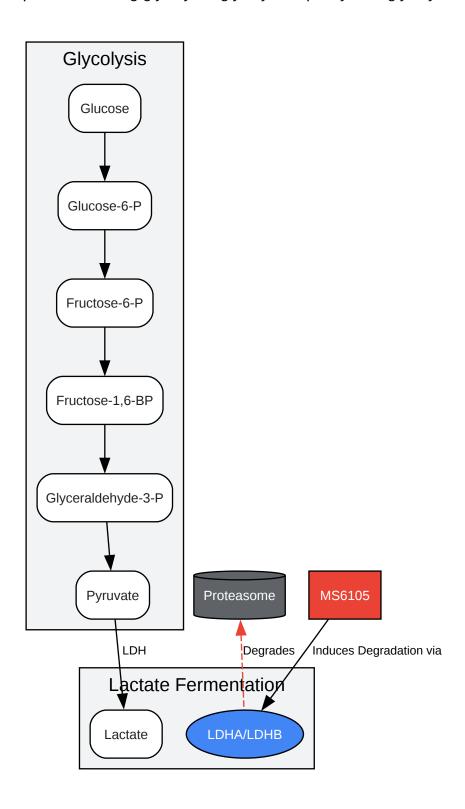
#### Materials:

- Cancer cell lines
- Seahorse XF Cell Culture Microplates
- Seahorse XF Calibrant
- Seahorse XF Base Medium
- Glucose, Oligomycin, and 2-Deoxyglucose (2-DG)
- MS6105
- Seahorse XF Analyzer

- Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate and allow them to adhere.
- MS6105 Pre-treatment: Treat cells with MS6105 or vehicle for the desired duration before
  the assay.
- Assay Preparation: On the day of the assay, replace the culture medium with Seahorse XF
   Base Medium supplemented with glutamine and incubate in a non-CO2 incubator for 1 hour.
- Seahorse XF Assay: Load the Seahorse XF cartridge with glucose, oligomycin, and 2-DG. Place the cell plate in the Seahorse XF Analyzer and run the Glycolysis Stress Test protocol.



• Data Analysis: The Seahorse software will calculate the ECAR. Analyze the key parameters of the glycolytic profile, including glycolysis, glycolytic capacity, and glycolytic reserve.



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- To cite this document: BenchChem. [Application Notes and Protocols for Studying Glycolysis in Cancer Cells using MS6105]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12397506#ms6105-for-studying-glycolysis-in-cancer-cells]

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